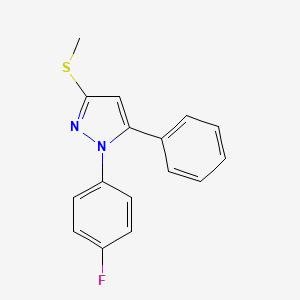![molecular formula C8H3BrF3NO2 B12866621 2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole is an organic compound belonging to the class of benzoxazoles. It is characterized by the presence of a bromine atom at the second position and a trifluoromethoxy group at the fifth position on the benzoxazole ring.
Vorbereitungsmethoden
The synthesis of 2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole typically involves the bromination of 5-(trifluoromethoxy)benzo[d]oxazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Analyse Chemischer Reaktionen
2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions, leading to the formation of new C-N or C-S bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: The benzoxazole ring system is a common pharmacophore in various bioactive molecules, making this compound a potential lead in drug discovery efforts.
Material Science: Its unique electronic properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or a building block in the synthesis of molecules for studying biological processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole is not well-documented. its structural features suggest that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole include:
2-Bromo-5-(trifluoromethyl)benzo[d]oxazole: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which may affect its reactivity and biological activity.
2-Bromo-5-(trifluoromethoxy)pyridine:
The unique combination of the bromine atom and the trifluoromethoxy group in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.
Eigenschaften
Molekularformel |
C8H3BrF3NO2 |
|---|---|
Molekulargewicht |
282.01 g/mol |
IUPAC-Name |
2-bromo-5-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO2/c9-7-13-5-3-4(15-8(10,11)12)1-2-6(5)14-7/h1-3H |
InChI-Schlüssel |
VSGFJQZXNWKILB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


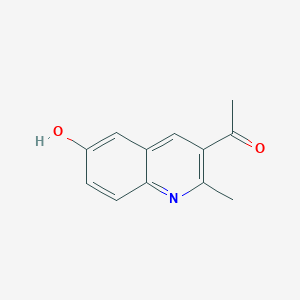
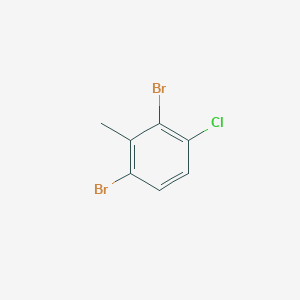
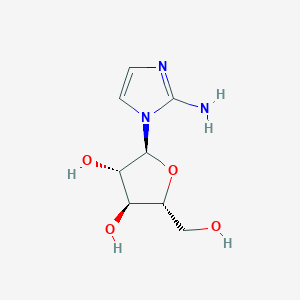

![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
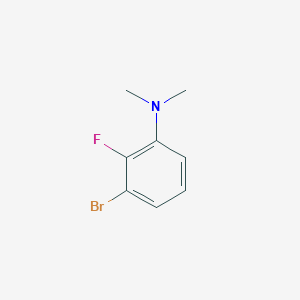
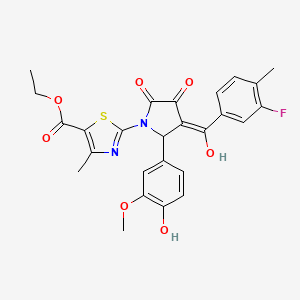
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
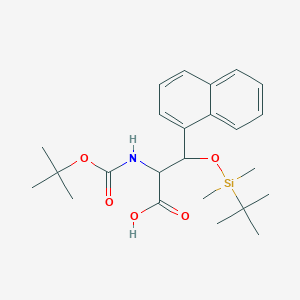
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)

